Gibberellin A6

Übersicht

Beschreibung

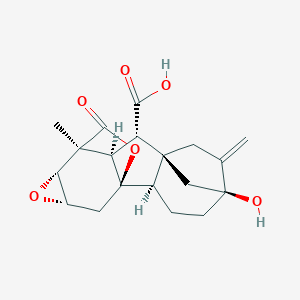

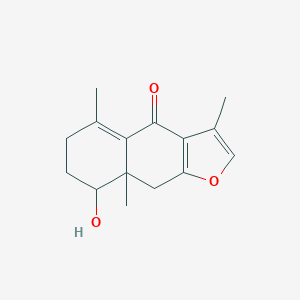

Gibberellin A6 is a complex organic compound with a unique hexacyclic structure

Wissenschaftliche Forschungsanwendungen

Gibberellin A6 has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

Gibberellin A6, also known as (1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-Hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid, is a member of the gibberellin family of plant hormones. It plays a crucial role in various aspects of plant growth and development .

Target of Action

The primary targets of this compound are the DELLA proteins . These proteins are growth-inhibiting transcriptional regulators that suppress the gibberellin signaling pathway . When gibberellin levels are low, DELLA proteins are abundant and inhibit growth. When gibberellin levels increase, these proteins are degraded, allowing growth to occur .

Mode of Action

This compound interacts with its targets through a well-defined mechanism. It binds to a soluble receptor protein called GID1 (“gibberellin-insensitive dwarf mutant 1”) . This binding enhances the interaction between GID1 and DELLA proteins, marking the DELLAs for degradation . The degradation of DELLA proteins relieves their inhibitory effect on growth-promoting genes, allowing for gene transcription and subsequent plant growth .

Biochemical Pathways

This compound is part of a complex biochemical pathway involving the synthesis and degradation of gibberellins . The pathway is tightly regulated, ensuring that gibberellin levels are appropriate for the plant’s developmental stage and environmental conditions . The pathway involves several enzymes, including those responsible for converting the precursor GA12 to the bioactive gibberellins .

Pharmacokinetics

It is known that the compound is synthesized in young tissues, such as shoot tips and developing seeds, and is then transported to other parts of the plant . The bioavailability of this compound is likely influenced by factors such as its synthesis rate, its stability, and the efficiency of its transport mechanisms.

Result of Action

The action of this compound leads to a variety of molecular and cellular effects. These include the stimulation of cell elongation and division, the promotion of seed germination, and the regulation of flowering and fruit development . By controlling the degradation of DELLA proteins, this compound allows for the activation of genes that promote these growth and developmental processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light and temperature can affect both the synthesis of gibberellins and the plant’s response to them . Additionally, various stresses, such as salinity, temperature extremes, and drought, can alter gibberellin metabolism and signaling, affecting the plant’s growth and development .

Biochemische Analyse

Biochemical Properties

Gibberellin A6, like other gibberellins, is involved in the regulation of plant growth and development . It interacts with various enzymes, proteins, and other biomolecules to exert its effects. For instance, it interacts with the DELLA proteins, which are central regulatory hubs of GA signaling . The binding of this compound to the GID1 receptor induces the degradation of the DELLA proteins, allowing GA-promoted responses to proceed .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it promotes cell elongation and division, particularly in the stem, thereby influencing plant growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding of this compound to the GID1 receptor triggers the degradation of the DELLA proteins, thereby de-repressing GA signaling . This allows GA-promoted responses, such as cell elongation and division, to proceed .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that the concentration of biologically active GAs in GA-responsive tissues is tightly regulated through biosynthesis, inactivation, and transport .

Metabolic Pathways

This compound is involved in the gibberellin metabolic pathway . This pathway involves several enzymes and cofactors, and it is responsible for the biosynthesis and inactivation of gibberellins . The pathway is regulated by developmental and environmental cues .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The transport of this compound is necessary at multiple developmental stages, including germination, root elongation, the transition to flowering, and flower development . Long-distance movement of this compound seems to be mostly restricted to its non-bioactive precursors rather than to bioactive forms .

Subcellular Localization

The GA response, represented by the expression pattern of the GA responsive gene SCR3, and GA perception sites, represented by the expression pattern of GA perception proteins (GID1 and DELLA), have been studied .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Gibberellin A6 typically involves multiple steps, including cyclization, oxidation, and functional group modifications. The exact synthetic route can vary, but it generally starts with the preparation of a suitable precursor molecule, followed by a series of chemical reactions to build the hexacyclic framework and introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Gibberellin A6 can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups can produce alcohols.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other hexacyclic molecules with comparable structures and functional groups. Examples include:

- Gibberellin A6 analogs with different substituents.

- Other polycyclic compounds with similar ring systems and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.

Eigenschaften

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-8-5-17-7-18(8,23)4-3-10(17)19-6-9-13(24-9)16(2,15(22)25-19)12(19)11(17)14(20)21/h9-13,23H,1,3-7H2,2H3,(H,20,21)/t9-,10+,11+,12+,13-,16-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBWKKYPKJHUKD-UQJCXHNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C(C45CC(=C)C(C4)(CCC5C3(CC6C1O6)OC2=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H]3[C@@H]([C@@]45CC(=C)[C@@](C4)(CC[C@H]5[C@@]3(C[C@H]6[C@@H]1O6)OC2=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19147-78-5 | |

| Record name | Gibberellin A6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19147-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B232128.png)

![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)

![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)

![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-methoxyethyl)piperazine](/img/structure/B232131.png)

![12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)

![1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232148.png)

![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)

![8-amino-6-methylsulfanyl-4-phenyl-2,4,5,11,12-pentazatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-10,13-dione](/img/structure/B232156.png)

![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)